molecular formula C5H3NO B12308155 5-ethynyl-1,3-oxazole

5-ethynyl-1,3-oxazole

Cat. No.: B12308155
M. Wt: 93.08 g/mol
InChI Key: NWYZPPNCZZBNGE-UHFFFAOYSA-N
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Description

5-Ethynyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of an ethynyl group at the 5-position of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves a [3+2] cycloaddition of aldehydes with TosMICs under basic conditions, leading to the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-ethynyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

    1,3-Oxazole: The parent compound without the ethynyl group.

    5-Methyl-1,3-oxazole: Similar structure with a methyl group instead of an ethynyl group.

    5-Phenyl-1,3-oxazole: Contains a phenyl group at the 5-position.

Uniqueness: 5-Ethynyl-1,3-oxazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be as effective .

Properties

Molecular Formula

C5H3NO

Molecular Weight

93.08 g/mol

IUPAC Name

5-ethynyl-1,3-oxazole

InChI

InChI=1S/C5H3NO/c1-2-5-3-6-4-7-5/h1,3-4H

InChI Key

NWYZPPNCZZBNGE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CO1

Origin of Product

United States

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